

Spectroscopic Analysis of N,N-Bis(2,3-epoxypropyl)cyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Bis(2,3-epoxypropyl)cyclohexylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**, a diepoxide compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on the well-established spectroscopic behaviors of its constituent functional groups: the cyclohexylamine moiety and the N,N-bis(2,3-epoxypropyl) group. This approach offers a robust framework for the identification and characterization of this compound and structurally similar molecules.

Molecular Structure and Key Spectroscopic Features

N,N-Bis(2,3-epoxypropyl)cyclohexylamine possesses a tertiary amine linked to a cyclohexane ring and two epoxypropyl side chains. The key structural features for spectroscopic analysis are the protons and carbons of the cyclohexane ring, the methylene and methine groups of the epoxypropyl chains, and the characteristic vibrational modes of the epoxide rings and C-N bonds.

DOT Script for Molecular Structure

Caption: Molecular structure of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**. These predictions are based on typical values for cyclohexylamines and epoxy compounds.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts (δ) in CDCl_3

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Cyclohexane (CH_2)	1.0 - 1.9	m	10H
Cyclohexane (CH-N)	2.4 - 2.8	m	1H
N- CH_2 (epoxypropyl)	2.3 - 2.9	m	4H
CH (epoxy)	2.9 - 3.2	m	2H
CH_2 (epoxy)	2.5 - 2.8	m	4H

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Carbon	Predicted Chemical Shift (ppm)
Cyclohexane (CH_2)	25 - 35
Cyclohexane (CH-N)	55 - 65
N- CH_2 (epoxypropyl)	50 - 60
CH (epoxy)	48 - 55
CH_2 (epoxy)	44 - 50

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (cyclohexane)	2850 - 2950	Strong
C-H stretch (epoxy)	3000 - 3060	Medium
C-N stretch	1000 - 1250	Medium
Asymmetric C-O-C stretch (epoxy)	1250	Strong
Symmetric C-O-C stretch (epoxy)	810 - 950	Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine**.

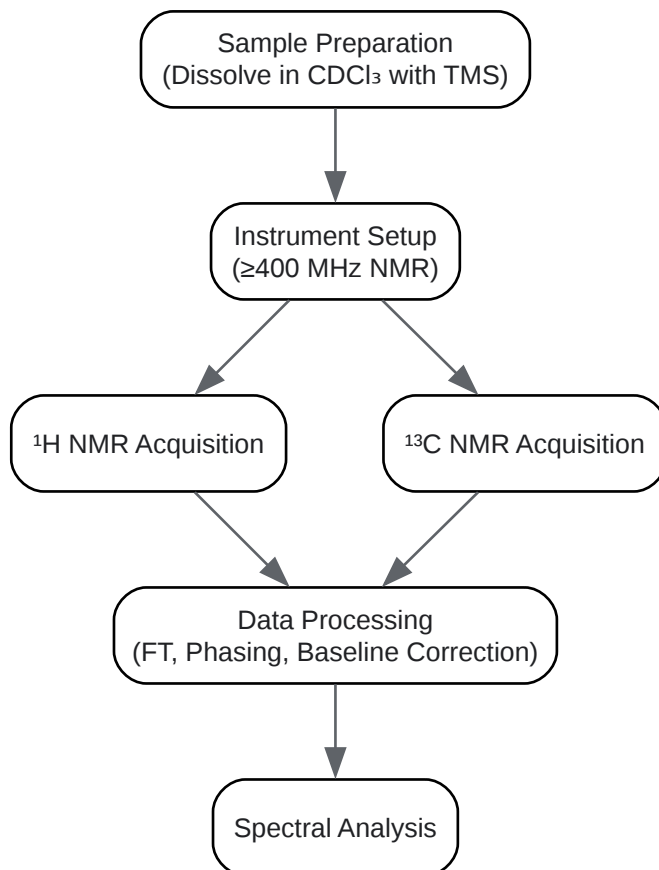
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **N,N-Bis(2,3-epoxypropyl)cyclohexylamine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.

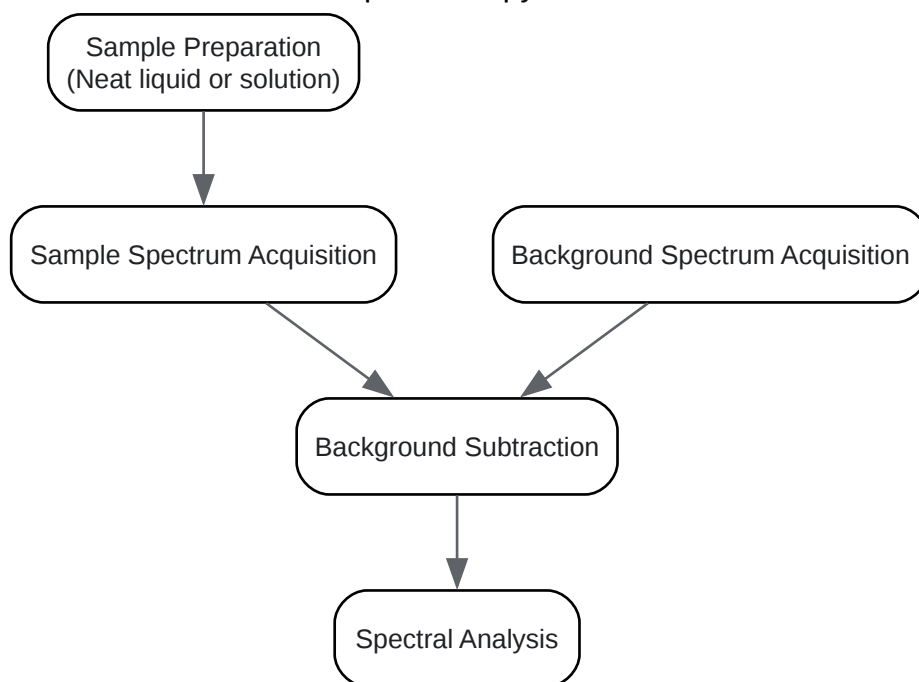
- Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

DOT Script for NMR Workflow

NMR Spectroscopy Workflow



FTIR Spectroscopy Workflow



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com